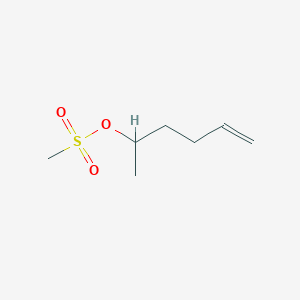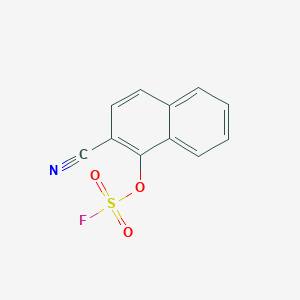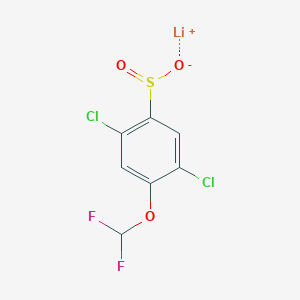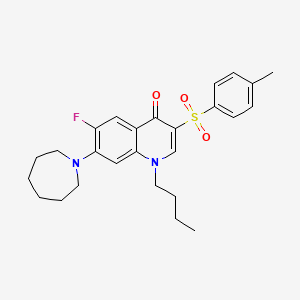
Hex-5-en-2-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-5-en-2-yl methanesulfonate is an organic compound with the molecular formula C7H14O3S and a molecular weight of 178.25 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and applications.
Preparation Methods
Hex-5-en-2-yl methanesulfonate can be synthesized through the reaction of hex-5-en-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
Hex-5-en-2-yl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Common reagents used in these reactions include bases like sodium hydroxide or potassium tert-butoxide, and oxidizing agents like potassium permanganate or chromium trioxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hex-5-en-2-yl methanesulfonate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and in the development of new materials.
Mechanism of Action
The mechanism of action of hex-5-en-2-yl methanesulfonate involves the formation of a reactive intermediate that can undergo nucleophilic attack or elimination. The methanesulfonate group is a good leaving group, which facilitates these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Hex-5-en-2-yl methanesulfonate can be compared with other similar compounds such as:
Hex-5-en-2-yl tosylate: Similar in structure but with a tosylate group instead of a methanesulfonate group.
Hex-5-en-2-yl triflate: Similar in structure but with a triflate group instead of a methanesulfonate group.
Hex-5-en-2-yl chloride: Similar in structure but with a chloride group instead of a methanesulfonate group.
This compound is unique due to its specific reactivity and the properties conferred by the methanesulfonate group, making it suitable for certain reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
89122-07-6 |
|---|---|
Molecular Formula |
C7H16O4S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
hex-5-en-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C6H12O.CH4O3S/c1-3-4-5-6(2)7;1-5(2,3)4/h3,6-7H,1,4-5H2,2H3;1H3,(H,2,3,4) |
InChI Key |
BZOSUCXSHYNAFO-UHFFFAOYSA-N |
SMILES |
CC(CCC=C)OS(=O)(=O)C |
Canonical SMILES |
CC(CCC=C)O.CS(=O)(=O)O |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2941273.png)


![methyl 4-[[2-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2941278.png)
![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2941279.png)
![methyl 3-({[(2-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2941280.png)
![N-(3-{4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide](/img/structure/B2941282.png)
![N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B2941285.png)
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2941287.png)
![2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2941288.png)
![3-[(1-Phenylmethanesulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2941289.png)
![(2Z)-N-acetyl-6-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2941292.png)

![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B2941296.png)
